Tyrphostin AG30 -

Tyrphostin AG30

Catalog Number: EVT-8909560
CAS Number:
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyrphostin AG30 is a member of a class of compounds known as tyrphostins, which are selective inhibitors of protein tyrosine kinases. These compounds have garnered attention due to their potential therapeutic applications in treating diseases characterized by aberrant tyrosine kinase activity, such as cancer. Tyrphostin AG30 specifically inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, making it a significant compound in the study of cell signaling and proliferation.

Source

Tyrphostin AG30 was developed as part of a systematic effort to create low molecular weight inhibitors targeting protein tyrosine kinases. The initial discovery and characterization were reported in various studies highlighting its efficacy against the EGFR and other related kinases .

Classification

Tyrphostin AG30 is classified as a protein tyrosine kinase inhibitor. This classification is based on its mechanism of action, where it competes with ATP for binding to the active site of the kinase, thereby inhibiting phosphorylation processes critical for cell signaling .

Synthesis Analysis

Methods

The synthesis of tyrphostin AG30 involves several key steps utilizing organic chemistry techniques to construct its molecular framework. The compound is derived from a common structural core known as benzylidinemalononitrile, which serves as the backbone for various tyrphostins.

Technical Details

  1. Starting Materials: The synthesis begins with readily available chemicals that undergo condensation reactions.
  2. Reagents: Common reagents include strong bases and solvents that facilitate the formation of the desired chemical bonds.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate tyrphostin AG30 from by-products and unreacted materials.

The detailed synthetic pathway may involve multiple reaction steps, including nucleophilic attacks and cyclization processes, which are crucial for achieving the final product's structure .

Molecular Structure Analysis

Structure

The molecular structure of tyrphostin AG30 can be represented by its chemical formula C17H16N2C_{17}H_{16}N_2. The compound features a distinctive arrangement that includes:

  • A benzylidene moiety
  • A malononitrile functional group

This structure is critical for its interaction with target proteins and contributes to its inhibitory activity.

Data

  • Molecular Weight: Approximately 264.33 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that can be determined through experimental methods.
Chemical Reactions Analysis

Reactions

Tyrphostin AG30 participates in various chemical reactions, primarily focusing on its role as an inhibitor of protein tyrosine kinases.

Technical Details

  1. Inhibition Mechanism: Tyrphostin AG30 binds competitively to the active site of tyrosine kinases, preventing substrate phosphorylation.
  2. Biological Activity: Studies have shown that AG30 effectively blocks EGF-dependent autophosphorylation, demonstrating its potential utility in controlling cell proliferation and signaling pathways associated with cancer .
Mechanism of Action

Process

The mechanism of action for tyrphostin AG30 involves:

  1. Binding to Tyrosine Kinase: The compound binds to the ATP-binding site on the EGFR.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents the phosphorylation of tyrosine residues on target proteins, which is essential for downstream signaling processes.

Data

Experimental data indicate that tyrphostin AG30 can significantly reduce EGF-induced cellular responses in vitro, showcasing its potential effectiveness in therapeutic applications against tumors driven by EGFR signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tyrphostin AG30 is typically presented as a solid crystalline substance.
  • Solubility: It exhibits varying solubility in different solvents, which can influence its bioavailability and pharmacokinetics.

Chemical Properties

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: Its reactivity profile reveals that it can engage in additional interactions with cellular components beyond just protein kinases, which may lead to off-target effects or additional therapeutic benefits .
Applications

Tyrphostin AG30 has several scientific uses:

  • Cancer Research: As a potent inhibitor of EGFR, it is extensively used in studies aimed at understanding cancer cell proliferation and survival mechanisms.
  • Drug Development: It serves as a lead compound for developing more selective and potent inhibitors targeting various protein tyrosine kinases involved in cancer and other diseases.
  • Signal Transduction Studies: Researchers utilize tyrphostins like AG30 to dissect complex signaling pathways regulated by tyrosine phosphorylation, contributing valuable insights into cellular biology .
Tyrphostin AG30 in the Context of Tyrosine Kinase Inhibitor Pharmacology

Structural and Functional Classification Within the Tyrphostin Family

Tyrphostin AG30 (Molecular Formula: C₁₀H₇NO₄; Molecular Weight: 205.17 g/mol) possesses a canonical tyrphostin structure featuring a central electron-deficient acrylamide double bond conjugated to a cyano group (-CN) and a carboxylic acid (-COOH), linked to a catechol (3,4-dihydroxyphenyl) ring system [1] [6]. This α-cyanoacrylic acid core defines its chemical reactivity and target recognition profile. Within the tyrphostin family, AG30 is classified as a receptor tyrosine kinase inhibitor, demonstrating primary selectivity towards the EGFR family (particularly EGFR/c-ErbB1) compared to non-receptor tyrosine kinases or serine/threonine kinases [1] [2]. Its functional activity is characterized by the potent inhibition of EGFR-mediated signaling cascades, specifically blocking c-ErbB-induced self-renewal and STAT5 activation pathways in primary erythroblasts [1] [6]. This distinguishes it functionally from tyrphostins targeting other kinases (e.g., AG490 targeting JAK2) or those exhibiting off-target transcriptional effects [10].

Table 1: Key Structural Features and Functional Classification of Tyrphostin AG30

FeatureDescriptionFunctional Implication
Core Structureα-Cyanoacrylic acidElectron-deficient double bond acts as Michael acceptor; essential for covalent/noncovalent kinase interactions.
Aromatic SystemCatechol (1,2-Dihydroxybenzene)Provides hydrogen bonding capability; influences solubility and redox potential; contributes to EGFR binding affinity.
Electron-Withdrawing GroupCyano (-CN)Enhances electrophilicity of β-carbon; stabilizes the planar conformation.
Acidic MoietyCarboxylic Acid (-COOH)Impacts cellular permeability and solubility; potential for ionic interactions in kinase domain.
Primary TargetEpidermal Growth Factor Receptor (EGFR / c-ErbB1) Tyrosine KinaseInhibits EGFR autophosphorylation and downstream signaling (e.g., STAT5 activation).
Functional ClassATP/Substrate Competitive or Mixed InhibitorMay interfere with ATP binding, substrate binding, or induce allosteric inhibition based on kinetic studies of related tyrphostins.

Comparative Analysis of Cyanoacrylate Motifs in AG30 and Related Analogues

The cyanoacrylate motif – defined by the presence of the α,β-unsaturated ester/acid with an α-cyano group – is a critical determinant of AG30's reactivity and inhibitory profile. Comparing AG30 to structurally related tyrphostins reveals significant nuances:

  • AG30 vs. Benzylidenemalononitrile Tyrphostins (e.g., AG9, AG10, AG126): AG30 possesses a carboxylic acid (-COOH), whereas compounds like AG126 feature a malononitrile group (-C(CN)₂) attached directly to the benzylidene double bond. This difference profoundly impacts biological activity beyond kinase inhibition. Benzylidenemalononitriles like AG126 potently induce the expression of redox-sensitive and NO-dependent genes (e.g., heme oxygenase-1 (HO-1), H-ferritin, activating transcription factor 3 (ATF3), and interleukin 8 (IL-8) in monocytic cells via mechanisms largely independent of tyrosine kinase inhibition, involving p38 MAPK, AP-1, and Nrf2 activation [10]. AG30 lacks this strong transcriptional activation capability [10].
  • AG30 vs. AG556/AG879/Degrasyn: While sharing the core Michael acceptor potential, tyrphostins like AG556 (containing a 4-nitro group) and AG879 exhibit significantly higher potency (nanomolar IC₅₀ values) as inhibitors of 5-lipoxygenase (5-LO) due to efficient covalent binding via their cyanoacrylate group to specific cysteines (C416, C418) near the substrate entry site [7]. AG30's structure, lacking strong electron-withdrawing substituents (like 4-NO₂ or 4-OMe) on the phenyl ring, likely results in lower electrophilicity and potentially different target engagement kinetics for non-kinase targets like 5-LO.
  • AG30 vs. AG490: AG490 features a distinct benzylidene malononitrile core linked to a tetrahydroxybenzene system. It is a potent JAK2 inhibitor but lacks the catechol and free carboxylic acid of AG30. Crucially, unlike AG30, AG490 demonstrates pro-hypoglycemic effects by modulating Jak-Stat signaling and PPARγ/ADIPOQ expression [5]. This highlights how alterations in the core acceptor and ring substituents shift functional specificity.

The presence of the carboxylic acid in AG30, compared to esters or nitriles in other tyrphostins, influences its physicochemical properties (e.g., solubility, logP) and cellular uptake. MedChemExpress reports AG30 solubility as 125 mg/mL (~609 mM) in DMSO, but insolubility in water [1] [3]. This contrasts with tyrphostins lacking the acid, which may have different solubility profiles.

Role of Michael Acceptor Functionality in Target Selectivity

The α,β-unsaturated cyanoacrylate system in Tyrphostin AG30 renders it a potential Michael acceptor. This electrophilic moiety can undergo conjugate addition reactions with nucleophilic residues in target proteins, primarily cysteine thiols (-SH), but potentially also lysine amines (-NH₂) or histidine imidazoles. This reactivity underlies a potential mechanism for covalent inhibition, contributing significantly to its target selectivity and functional effects:

  • Mechanism of EGFR Inhibition: While classical ATP-competitive inhibition is well-documented for tyrphostins, the Michael acceptor functionality of AG30 and its analogues provides an alternative or complementary mechanism. The electrophilic β-carbon can form a covalent adduct with a nucleophilic cysteine residue within or near the kinase domain of EGFR. This covalent binding dramatically increases the residence time of the inhibitor on its target, leading to sustained inhibition even after compound removal from the extracellular milieu, a phenomenon noted for related tyrphostins like AG1478 [7]. The specific cysteine(s) involved in AG30 binding to EGFR remain to be definitively mapped, but the reactivity is intrinsic to its core structure.
  • Contribution to Selectivity Profile: The selectivity of AG30 for EGFR over other kinases (e.g., Src, JAK2 inhibited by PP1/AG490) or non-kinase targets (e.g., 5-LO inhibited by AG556/AG879) likely arises from a combination of factors:
  • Noncovalent Recognition: The catechol and carboxylic acid groups engage in specific hydrogen bonding and ionic interactions within the EGFR kinase domain, positioning the molecule optimally.
  • Reversible vs. Irreversible Binding: The intrinsic electrophilicity of AG30's β-carbon, modulated by the electron-withdrawing cyano group and the catechol ring's electronic effects, determines its reactivity towards protein nucleophiles. AG30 likely exhibits reversible covalent binding kinetics. Its moderate electrophilicity allows it to preferentially react with specific, more nucleophilic or accessible cysteines in EGFR compared to other kinases or abundant cellular thiols like glutathione (GSH) [7]. This contrasts with highly reactive maleimides (like U73122) whose 5-LO inhibition is easily quenched by GSH [7].
  • Spatial Accessibility: The presence and accessibility of a suitably positioned reactive cysteine residue in the target protein are critical. For example, the high potency of AG556/degrasyn against 5-LO is attributed to their covalent binding to surface-exposed cysteines C416 and C418 [7]. The lack of equivalent accessible cysteines in other targets contributes to selectivity.
  • Functional Consequence - STAT5 Inhibition: AG30's ability to inhibit c-ErbB-mediated activation of STAT5 in erythroblasts [1] [6] is a direct downstream consequence of its primary EGFR kinase inhibition. By preventing EGFR autophosphorylation and activation via its Michael acceptor functionality (and noncovalent interactions), AG30 blocks the initiation of signaling cascades that ultimately lead to STAT5 phosphorylation and nuclear translocation. This demonstrates how targeting the upstream kinase with a compound like AG30 can effectively suppress specific oncogenic or proliferative signaling pathways dependent on that kinase.
  • Differential Effects from Non-Michael Acceptors: The importance of the Michael acceptor function is underscored by comparisons with tyrphostins lacking this feature. For instance, the structural similarity of AG30 to transcriptional activators like AG126 (which possesses a malononitrile instead of cyanoacrylate) highlights a critical divergence: AG126 potently induces NO/redox-sensitive genes via mechanisms unrelated to kinase inhibition and independent of Michael addition [10]. In contrast, AG30, with its cyanoacrylate warhead, primarily functions through kinase (EGFR) inhibition and does not share this strong transcriptional activation profile [10].

Properties

Product Name

Tyrphostin AG30

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)

InChI Key

CJMWBHLWSMKFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.